5-Iodopyridine-3-carbonyl chloride
Description
5-Iodopyridine-3-carbonyl chloride is a halogenated pyridine derivative characterized by an iodine atom at position 5 and a reactive carbonyl chloride group at position 3 of the pyridine ring. The iodine atom contributes to its distinct electronic and steric properties, while the carbonyl chloride group makes it a versatile electrophile in organic synthesis. This compound is particularly valuable in:
- Medicinal chemistry: As a building block for radiolabeled probes or drug conjugates due to iodine's utility in imaging .
- Material science: In cross-coupling reactions to synthesize complex heterocycles .
- Organic synthesis: For nucleophilic acyl substitutions to form amides, esters, or other derivatives .
Properties
CAS No. |
64172-75-4 |
|---|---|
Molecular Formula |
C6H3ClINO |
Molecular Weight |
267.45 g/mol |
IUPAC Name |
5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H |
InChI Key |
HWMLIASLOZLGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1I)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 5-iodo- typically involves the chlorination of 3-pyridinecarboxylic acid followed by iodination. One common method includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride (SOCl2) to form 3-pyridinecarbonyl chloride. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent such as potassium iodide (KI) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonyl chloride, 5-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: The iodine atom at the 5-position makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3-Pyridinecarbonyl chloride, 5-iodo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with biological activity.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 5-iodo- in chemical reactions involves the reactivity of the carbonyl chloride group and the iodine atom. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The iodine atom can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Functional Group Variations
The reactivity and applications of 5-iodopyridine-3-carbonyl chloride are strongly influenced by its functional groups. Below is a comparison with analogs featuring alternative substituents:
Key Insight : The carbonyl chloride group in the target compound enables faster nucleophilic substitutions compared to aldehydes or esters, while iodine's bulkiness and polarizability enhance its utility in cross-coupling reactions .
Halogen Substituent Effects
The choice of halogen significantly impacts reactivity and biological activity:
| Compound Name | Halogen/Position | Unique Properties | Applications | References |
|---|---|---|---|---|
| 6-Bromo-5-methylpyridin-3-methanol | Br at C6, CH₃ at C5 | - Bromine is less reactive in coupling reactions vs. iodine. - Methyl group reduces steric hindrance. |
Radiolabeling (less efficient than iodine) . | |
| 5-Fluoropyridine-3-carbonyl chloride | F at C5, carbonyl chloride at C3 | - Fluorine’s electronegativity increases ring electron deficiency. - Smaller size reduces steric effects. |
PET imaging probes (fluorine-specific) . |
Key Insight : Iodine in the target compound offers superior leaving-group ability in cross-coupling reactions (e.g., Ullmann, Stille) compared to bromine or chlorine, making it preferred for constructing complex architectures .
Substituent Position and Electronic Effects
The meta-positioning of iodine (C5) and carbonyl chloride (C3) creates a unique electronic environment:
| Compound Name | Substituent Positions | Electronic Effects | Reactivity Implications | References |
|---|---|---|---|---|
| 5-Iodopyridin-2-carboxylic acid | I at C5, COOH at C2 | - Carboxylic acid group increases acidity. - Ortho-positioning enhances intramolecular interactions. |
Chelation with metal ions . | |
| 3-Chloro-5-cyanopyridine-2-carboxylic acid | Cl at C3, CN at C5, COOH at C2 | - Electron-withdrawing groups (CN, Cl) amplify ring electron deficiency. - Functional group diversity enables multi-step synthesis. |
Precursor for agrochemicals . |
Key Insight : The meta-substitution pattern in the target compound balances steric hindrance and electronic effects, enabling selective reactivity at the carbonyl chloride group while maintaining iodine’s accessibility for coupling .
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